6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1789469-91-5
Cat. No.: VC2862699
Molecular Formula: C10H12ClN
Molecular Weight: 181.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1789469-91-5 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 g/mol |
| IUPAC Name | 6-chloro-2-methyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C10H12ClN/c1-12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7H2,1H3 |
| Standard InChI Key | WENOSXQZUHWESJ-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C=CC(=C2)Cl |
| Canonical SMILES | CN1CCC2=C(C1)C=CC(=C2)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline is an organic compound featuring a partially hydrogenated isoquinoline core structure with two key substitutions: a chlorine atom at the 6-position of the aromatic ring and a methyl group attached to the nitrogen at the 2-position. This molecular arrangement gives the compound distinctive chemical and biological properties compared to other tetrahydroisoquinoline derivatives.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN |
| Molecular Weight | 181.66 g/mol |
| Structure | Tetrahydroisoquinoline with 6-Cl and 2-methyl substitutions |
| Appearance | Typically a crystalline solid |
| Solubility | Likely soluble in organic solvents such as methanol, ethanol, and chloroform |
Structural Features and Isomerism
The tetrahydroisoquinoline scaffold provides a semi-rigid framework that contains both an aromatic ring and a saturated heterocyclic ring with a nitrogen atom. The presence of the methyl group at the 2-position (on the nitrogen atom) creates a tertiary amine, which affects the basicity and nucleophilicity of the nitrogen. The chlorine atom at the 6-position influences the electron distribution in the aromatic ring, potentially affecting reactivity patterns and binding affinities to biological targets.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline can theoretically be approached through several routes, based on known chemistry of related compounds:
Method 1: N-Methylation of 6-Chloro-1,2,3,4-tetrahydroisoquinoline
This approach would start with 6-Chloro-1,2,3,4-tetrahydroisoquinoline and introduce the methyl group through an N-methylation reaction. Typically, this could involve treating the precursor with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Method 2: Chlorination of 2-Methyl-1,2,3,4-tetrahydroisoquinoline
Alternatively, starting with 2-methyl-1,2,3,4-tetrahydroisoquinoline, a chlorination reaction could be performed to introduce the chlorine atom at the 6-position. This approach would likely use chlorinating agents under controlled conditions.
Method 3: Pictet-Spengler Cyclization
A more comprehensive approach might involve a Pictet-Spengler cyclization of an appropriately substituted phenethylamine derivative with an aldehyde, followed by methylation of the nitrogen.
Reaction Conditions and Considerations
For the chlorination approach, controlled reaction conditions would be essential, as tetrahydroisoquinolines can undergo various chemical reactions, including oxidation and substitution. Based on information about related compounds, the following conditions might be appropriate:
| Reaction Type | Reagents | Conditions | Considerations |
|---|---|---|---|
| N-Methylation | Methyl iodide, K₂CO₃ | DMF, 25-60°C, 4-12h | Base selection is critical to prevent side reactions |
| Chlorination | SOCl₂ or PCl₅ | Controlled temperature, inert atmosphere | Selectivity for the 6-position is essential |
| Pictet-Spengler | Phenethylamine derivative, aldehyde, acid catalyst | Various solvents, mild to moderate heating | Regioselectivity may be challenging |
Chemical Reactivity
Types of Reactions
Based on the reactivity patterns of similar tetrahydroisoquinoline derivatives, 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline would likely participate in several types of chemical reactions:
Oxidation Reactions: The compound could undergo oxidation to form the corresponding isoquinoline or dihydroisoquinoline derivatives, particularly at the 3,4-positions of the saturated ring.
| Reaction Type | Common Reagents | Major Products | Reference Conditions |
|---|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 6-Chloro-2-methylisoquinoline derivatives | Moderate temperature, aqueous or organic media |
| Nucleophilic Substitution | Amines, thiols, alcohols | 6-Substituted-2-methyl-1,2,3,4-tetrahydroisoquinolines | Base, potential catalyst, moderate heating |
| N-Dealkylation | Strong oxidants, α-chloroethyl chloroformate | 6-Chloro-1,2,3,4-tetrahydroisoquinoline | Specialized conditions required |
Biological Activity and Mechanisms
Structure-Activity Relationships
The specific combination of a chlorine atom at the 6-position and a methyl group at the 2-position may create a unique pharmacological profile:
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The chlorine substituent can enhance membrane permeability and binding to target proteins through halogen bonding.
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The N-methyl group may affect the basicity of the nitrogen, influencing receptor binding and metabolic stability.
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The combination could result in altered distribution in biological systems and different interaction patterns with target receptors.
Research Applications
Medicinal Chemistry
6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline and similar compounds have potential applications in several areas of medicinal chemistry:
Drug Development: The compound could serve as a lead structure for developing pharmaceuticals targeting neurological disorders, based on the observed neuroprotective effects of related compounds.
Structure-Activity Relationship Studies: Systematic modification of the tetrahydroisoquinoline scaffold, including the specific 6-chloro-2-methyl substitution pattern, can provide valuable insights into structure-activity relationships.
Chemical Probes: These compounds may function as chemical probes for investigating biological systems, particularly those involving neurotransmitter systems or inflammatory pathways.
Synthetic Organic Chemistry
In synthetic organic chemistry, 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline could serve as:
Building Block: The compound can function as an intermediate in the synthesis of more complex molecules, utilizing the reactivity of both the chlorine substituent and the tetrahydroisoquinoline core.
Reagent: In certain organic transformations, particularly those involving nitrogen-containing heterocycles, this compound might serve as a specialized reagent.
Current Research Focus
Recent research interests in tetrahydroisoquinoline derivatives include:
| Research Area | Focus | Potential Impact |
|---|---|---|
| Neurodegenerative Disorders | Evaluation of neuroprotective effects and mechanisms | New therapeutic approaches for Parkinson's and related diseases |
| Antimicrobial Research | Assessment of activity against drug-resistant pathogens | Alternative antimicrobial agents |
| Cancer Research | Investigation of anticancer properties and cellular targets | Novel anticancer drug candidates |
| Chemical Methodology | Development of new synthetic approaches | More efficient access to complex molecules |
Comparison with Similar Compounds
Structural Analogues
To understand the unique properties of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline, it's valuable to compare it with structurally related compounds:
| Compound | Structure Difference | Key Property Distinctions | Potential Advantage |
|---|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | No Cl, no methyl group | More basic nitrogen, different lipophilicity | Simpler structure, potential scaffold |
| 6-Chloro-1,2,3,4-tetrahydroisoquinoline | No methyl group | Secondary amine vs. tertiary amine | Different pharmacokinetic profile |
| 2-Methyl-1,2,3,4-tetrahydroisoquinoline | No chlorine atom | Different electronic properties on aromatic ring | Altered membrane permeability |
| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Br instead of Cl, no methyl | Different halogen bonding properties | Potentially higher activity in some systems |
| 6-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl instead of Cl, no N-methyl | Electron-donating vs. electron-withdrawing effect | Different receptor binding profile |
Pharmacological Comparisons
The biological activities of these compounds may differ significantly based on their structural features:
Receptor Binding: The N-methylation in 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline likely alters its binding to various receptors compared to the non-methylated analogue.
Metabolic Stability: The N-methyl group typically increases metabolic stability by preventing certain metabolic pathways that act on secondary amines.
Blood-Brain Barrier Penetration: The combination of the chlorine atom and N-methyl group may influence the compound's ability to cross the blood-brain barrier, a critical factor for CNS-targeted drugs.
Future Research Directions
Knowledge Gaps
Several areas require further investigation to fully understand the properties and potential of 6-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinoline:
Comprehensive Pharmacological Profile: Detailed studies on receptor binding, enzyme inhibition, and cellular effects are needed.
Metabolic Pathways: Understanding how this compound is metabolized in biological systems would provide important insights for drug development.
Toxicological Assessment: Evaluation of potential toxicity, including genotoxicity, cardiotoxicity, and neurotoxicity, is essential for any therapeutic applications.
Promising Research Areas
| Research Direction | Approach | Potential Outcome |
|---|---|---|
| Targeted Drug Delivery Systems | Incorporation into nanoparticles or other delivery vehicles | Enhanced efficacy and reduced side effects |
| Combination Therapies | Evaluation with established drugs | Synergistic effects in disease treatment |
| Green Synthesis Methods | Development of environmentally friendly preparation routes | More sustainable production processes |
| Structural Modifications | Systematic variation of substituents | Optimized compounds with improved properties |
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